molecular formula C12H11ClN2OS B2716404 2-Chloro-N-[3-(2-methyl-thiazol-4-yl)-phenyl]-acetamide CAS No. 851288-86-3

2-Chloro-N-[3-(2-methyl-thiazol-4-yl)-phenyl]-acetamide

Cat. No. B2716404
CAS RN: 851288-86-3
M. Wt: 266.74
InChI Key: ZFQCNRJGUFAUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Chloro-N-[3-(2-methyl-thiazol-4-yl)-phenyl]-acetamide and its derivatives has been reported in several studies . For example, one study synthesized and evaluated the anticancer activity of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, including derivatives of 2-Chloro-N-[3-(2-methyl-thiazol-4-yl)-phenyl]-acetamide.


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-[3-(2-methyl-thiazol-4-yl)-phenyl]-acetamide consists of a 2-chloro-N-methyl-thiazol-4-yl-phenylacetamide moiety and a carboxylic acid group. The molecular formula is C12H11ClN2OS, and the molecular weight is 266.75 .


Chemical Reactions Analysis

2-Chloro-N-[3-(2-methyl-thiazol-4-yl)-phenyl]-acetamide is a member of the isothiazolinone class of heterocycles used as biocides . These compounds have an active sulfur moiety that is able to oxidize thiol-containing residues, thereby effectively killing most aerobic and anaerobic bacteria .

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole structure have been found to have anti-tubercular activity . These compounds have been shown to have inhibitory effects against M. tuberculosis .

Mode of Action

tuberculosis . The interaction of these compounds with their targets leads to this inhibitory effect .

Biochemical Pathways

tuberculosis , suggesting that they may affect the biochemical pathways involved in the growth and replication of this bacterium.

Result of Action

tuberculosis , suggesting that these compounds may inhibit the growth and replication of this bacterium at the molecular and cellular level.

properties

IUPAC Name

2-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-8-14-11(7-17-8)9-3-2-4-10(5-9)15-12(16)6-13/h2-5,7H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQCNRJGUFAUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.